![molecular formula C17H16BrFN4O2 B2529828 (E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide CAS No. 1627441-31-9](/img/structure/B2529828.png)
(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide is a useful research compound. Its molecular formula is C17H16BrFN4O2 and its molecular weight is 407.243. The purity is usually 95%.
BenchChem offers high-quality (E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enaminones as Building Blocks for Heterocyclic Compounds
Enaminones have been utilized as key intermediates in the synthesis of a variety of heterocyclic compounds, demonstrating potential antitumor and antimicrobial activities. For instance, N-arylpyrazole-containing enaminones were synthesized and reacted with various compounds to afford substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and other heterocycles. Some of these synthesized compounds exhibited cytotoxic effects comparable to standard treatments like 5-fluorouracil against human breast and liver carcinoma cell lines, showcasing their potential in cancer research. The antimicrobial activity of selected compounds was also evaluated, highlighting their potential as antimicrobial agents (S. Riyadh, 2011).
Synthesis and Evaluation of Pyrazolopyrimidines
Pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, revealing their potential as therapeutic agents. These compounds were synthesized via condensation reactions, and their structures were established using NMR and mass spectrometry. They were screened for cytotoxicity against cancer cell lines and for 5-lipoxygenase inhibition, demonstrating the significant bioactivity of some derivatives and highlighting the structure-activity relationship (SAR) that underpins their efficacy (A. Rahmouni et al., 2016).
Antiviral Activity Against Influenza
Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized and tested for their anti-influenza A virus activity. These compounds, particularly eight of the synthesized derivatives, showed significant antiviral activities against bird flu influenza (H5N1), with viral reduction in the range of 85–65%, indicating their potential as antiviral agents (A. Hebishy et al., 2020).
Heterocyclic Synthesis Using Fluorinated Enamides
The unique electrophilic reactivity endowed by fluorine atoms in N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides has been explored for heterocyclic synthesis. These compounds, when treated with oxygen nucleophiles, undergo nucleophilic vinylic substitution reactions, leading to the formation of fluorinated heterocycles like 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, demonstrating the versatility of fluorinated enamides in synthesizing fluorinated heterocyclic compounds (Tamara Meiresonne et al., 2015).
Eigenschaften
IUPAC Name |
(E)-3-[4-(4-bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN4O2/c1-2-16(24)20-7-8-21-17(25)6-4-12-3-5-15(14(19)9-12)23-11-13(18)10-22-23/h2-6,9-11H,1,7-8H2,(H,20,24)(H,21,25)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLHVJHOUWEIIE-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C=CC1=CC(=C(C=C1)N2C=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCNC(=O)/C=C/C1=CC(=C(C=C1)N2C=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enamido)ethyl]prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.